![molecular formula C20H19NO4S B5677431 (3aR*,9bR*)-2-[2-(methylthio)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5677431.png)
(3aR*,9bR*)-2-[2-(methylthio)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical processes, often aiming to enhance their anti-inflammatory and analgesic activities. For instance, Muchowski et al. (1985) described the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, demonstrating significant potency in analgesic and anti-inflammatory assays. This research showcases the meticulous design and synthesis of compounds with enhanced biological activities through quantitative structure-activity relationship (QSAR) studies (Muchowski et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds within this category is crucial for their biological activities. Studies, such as the determination of the absolute configuration of the active enantiomer of ketorolac, reveal the importance of molecular configuration and stereochemistry in medicinal chemistry (Guzmán et al., 1986). Such research underscores the significance of molecular structure in the development of pharmacologically active agents.
Chemical Reactions and Properties
Chemical reactions involving these compounds are essential for their synthesis and functionalization. The synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester by Gloanec et al. (2002) is an example of creating a new conformationally constrained peptidomimetic derivative, highlighting the chemical versatility and potential for creating diverse bioactive molecules (Gloanec et al., 2002).
Physical Properties Analysis
Understanding the physical properties of these compounds is essential for their characterization and potential application. This includes melting points, solubility, and crystal structure, which can influence their biological activity and formulation. Research on the crystal structures of related compounds provides insights into their conformation and stability, aiding in the design of more effective derivatives (Merola et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a crucial role in the therapeutic efficacy and safety of these compounds. Studies exploring the synthesis and chemical properties of related compounds contribute to understanding their mechanisms of action and potential as therapeutic agents. The research by Ornik et al. (1990) on the synthesis of derivatives of tetrahydro-2H-1-benzopyran-2-one illustrates the exploration of chemical properties to develop novel compounds with potential biological activities (Ornik et al., 1990).
properties
IUPAC Name |
(3aR,9bR)-2-(2-methylsulfanylbenzoyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-26-17-9-5-3-7-14(17)18(22)21-10-15-13-6-2-4-8-16(13)25-12-20(15,11-21)19(23)24/h2-9,15H,10-12H2,1H3,(H,23,24)/t15-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOIKKBCKDTLOP-FOIQADDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC3C4=CC=CC=C4OCC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR*,9bR*)-2-[2-(methylthio)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid |
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